molecular formula C12H15N5O2 B12780166 Pyrimidine, 2,4-diamino-5-((5,6-dimethoxy-3-pyridyl)methyl)- CAS No. 52606-05-0

Pyrimidine, 2,4-diamino-5-((5,6-dimethoxy-3-pyridyl)methyl)-

Cat. No.: B12780166
CAS No.: 52606-05-0
M. Wt: 261.28 g/mol
InChI Key: PTTULALINDJFFK-UHFFFAOYSA-N
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Preparation Methods

The synthesis of pyrimidine, 2,4-diamino-5-((5,6-dimethoxy-3-pyridyl)methyl)- involves several steps. One common method includes the reaction of trifluorinated 2-bromoenones with aryl- and alkylamidines, which provides trifluoromethylated pyrimidines via an aza-Michael addition-intramolecular cyclization-dehydrohalogenation/dehydration cascade reaction . Industrial production methods often involve optimizing these reactions to achieve higher yields and purity.

Chemical Reactions Analysis

Pyrimidine, 2,4-diamino-5-((5,6-dimethoxy-3-pyridyl)methyl)- undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions often involve nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific conditions and reagents used .

Comparison with Similar Compounds

Pyrimidine, 2,4-diamino-5-((5,6-dimethoxy-3-pyridyl)methyl)- can be compared with other pyrido[2,3-d]pyrimidines, such as 2,4-diamino-6-[N-(3’,5’-dimethoxybenzyl)-N-methylamino]pyrido[2,3-d]pyrimidine and 2,4-diamino-6-[N-(3’,4’,5’-trimethoxybenzyl)-N-methylamino]pyrido[2,3-d]pyrimidine . These compounds share a similar core structure but differ in their substituents, which can significantly impact their biological activity and pharmacological properties. The unique combination of substituents in pyrimidine, 2,4-diamino-5-((5,6-dimethoxy-3-pyridyl)methyl)- contributes to its distinct pharmacological profile and potential therapeutic applications.

Properties

CAS No.

52606-05-0

Molecular Formula

C12H15N5O2

Molecular Weight

261.28 g/mol

IUPAC Name

5-[(5,6-dimethoxypyridin-3-yl)methyl]pyrimidine-2,4-diamine

InChI

InChI=1S/C12H15N5O2/c1-18-9-4-7(5-15-11(9)19-2)3-8-6-16-12(14)17-10(8)13/h4-6H,3H2,1-2H3,(H4,13,14,16,17)

InChI Key

PTTULALINDJFFK-UHFFFAOYSA-N

Canonical SMILES

COC1=C(N=CC(=C1)CC2=CN=C(N=C2N)N)OC

Origin of Product

United States

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